molecular formula C21H30N4O4S B2668580 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946233-20-1

4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No. B2668580
CAS RN: 946233-20-1
M. Wt: 434.56
InChI Key: XZLKMHSAUXNQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis for Therapeutic Applications

Several studies have focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives of 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, for their anti-inflammatory and analgesic properties. These compounds were found to exhibit significant COX-2 selectivity and analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Effects on Cancer Cell Lines

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant antiproliferative effects against various human cancer cell lines, underscoring their potential as anticancer agents. Compounds within this series, particularly those with specific sulfonyl chloride substitutions, showed promising activity, highlighting the therapeutic potential of these molecules in oncology (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Multifunctional Antioxidants for Age-Related Diseases

Research on N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues possessing radical scavenger and metal chelating properties revealed their potential in treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia. These compounds were effective in protecting human cell lines against oxidative stress, showcasing their applicability in preventive treatments for age-related conditions (Jin, Randazzo, Zhang, & Kador, 2010).

5-HT7 Receptor Antagonists for CNS Disorders

A study synthesized and evaluated a series of piperazine derivatives as 5-HT7 receptor antagonists, showing promising IC50 values. This research indicates the potential use of these compounds in treating central nervous system (CNS) disorders, with one compound, in particular, demonstrating significant activity and selectivity (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

Antibacterial, Antifungal, and Anthelmintic Applications

The synthesis and screening of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives for antibacterial, antifungal, and anthelmintic activity revealed several compounds with significant biological activities. This study demonstrates the potential of these compounds in developing new antibacterial, antifungal, and anthelmintic agents, as well as applications in latent fingerprint analysis (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

properties

IUPAC Name

4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-6-13-29-21-14-20(22-17(4)23-21)24-9-11-25(12-10-24)30(26,27)19-8-7-18(28-5)15(2)16(19)3/h7-8,14H,6,9-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLKMHSAUXNQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.